Methyl 3-[(2-chlorophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(2-chlorophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOZOZPMJWMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of Methyl 3 2 Chlorophenoxy Methyl Benzoate and Analogues
Application of High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental in the elucidation of the chemical structure of "Methyl 3-[(2-chlorophenoxy)methyl]benzoate". Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the proton and carbon environments, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight, and Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and chlorophenoxy rings, the methylene protons of the connecting bridge, and the methyl protons of the ester group.
Aromatic Protons: The protons on the benzoate ring are anticipated to appear in the range of δ 7.2-8.2 ppm. The substitution pattern will lead to a complex splitting pattern. Similarly, the protons on the 2-chlorophenoxy ring are expected to resonate in the δ 6.8-7.5 ppm region.
Methylene Protons (-CH₂-): A characteristic singlet for the methylene protons linking the phenoxy and benzoate moieties is expected around δ 5.2 ppm.
Methyl Protons (-OCH₃): A sharp singlet for the methyl ester protons should appear in the upfield region, typically around δ 3.9 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-167 ppm. rsc.org
Aromatic Carbons: The aromatic carbons of both rings will produce a series of signals between δ 110-160 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbons attached to the ether oxygen (C-O) will have distinct chemical shifts influenced by the electronegativity of the substituents. libretexts.orgoregonstate.edu
Methylene Carbon (-CH₂-): The methylene bridge carbon is anticipated to resonate around δ 70 ppm.
Methyl Carbon (-OCH₃): The methyl ester carbon will show a signal in the upfield region, typically around δ 52 ppm. rsc.org
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -OCH₃ | ~3.9 (s, 3H) | ~52 |
| -CH₂- | ~5.2 (s, 2H) | ~70 |
| Ar-H (benzoate) | ~7.2-8.2 (m, 4H) | ~110-160 |
| Ar-H (chlorophenoxy) | ~6.8-7.5 (m, 4H) | |
| C=O | - | ~166 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. measurlabs.com For "this compound," with a molecular formula of C₁₅H₁₃ClO₃, the theoretical exact mass can be calculated. This calculated mass can then be compared to the experimental value obtained from an HRMS analysis to confirm the molecular formula with a high degree of confidence.
The theoretical monoisotopic mass of C₁₅H₁₃³⁵ClO₃ is calculated to be 276.0526 g/mol . An experimental HRMS measurement would be expected to be very close to this value, typically within a few parts per million (ppm), thus confirming the elemental composition. bioanalysis-zone.com
| Molecular Formula | Theoretical Monoisotopic Mass (g/mol) |
|---|---|
| C₁₅H₁₃³⁵ClO₃ | 276.0526 |
| C₁₅H₁₃³⁷ClO₃ | 278.0496 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of "this compound" is expected to show characteristic absorption bands for the ester, aromatic, and ether functionalities.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. sciencing.com
C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group will likely appear in the 1250-1300 cm⁻¹ range, while the aryl-alkyl ether C-O stretch will be observed around 1000-1100 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups will be observed as sharper peaks just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-Cl Stretch: A band in the region of 700-800 cm⁻¹ can be attributed to the C-Cl stretching vibration.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-O Stretch (Ester) | 1250-1300 | Strong |
| C-O Stretch (Ether) | 1000-1100 | Medium |
| C-Cl Stretch | 700-800 | Medium |
Solid-State Structural Analysis of Related Compounds
The three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques. While the crystal structure of "this compound" has not been specifically reported, analysis of related substituted benzoate structures provides valuable insights into its likely conformational preferences and intermolecular interactions in the solid state.
Analysis of Dihedral Angles and Conformational Preferences
Furthermore, the orientation of the methyl ester group relative to the benzoate ring is another important conformational feature. In many methyl benzoate derivatives, the ester group is nearly coplanar with the aromatic ring to maximize conjugation. researchgate.net However, steric hindrance from bulky substituents can cause this group to twist out of the plane. For "this compound," the bulky 2-chlorophenoxy)methyl substituent at the meta position might influence the rotational barrier around the C-C bond connecting the substituent to the ring, leading to a preferred, non-planar conformation in the solid state.
Characterization of Intermolecular Interactions in this compound and Analogues
Hydrogen Bonding:
In the absence of strong hydrogen bond donors like hydroxyl or amine groups, the dominant hydrogen bonding in the crystal lattice of this compound is expected to be of the weak C-H···O type. The aromatic protons and the methylene bridge protons can act as donors, while the carbonyl oxygen of the ester group and the ether oxygen are potential acceptors.
Studies on analogous methyl benzoates and related aromatic compounds have consistently shown the formation of such weak hydrogen bonds, which collectively contribute to the stability of the crystal structure. For instance, in the crystal structure of methyl 2-(4-hydroxybenzoyl)benzoate, weak C-H···O intermolecular interactions, in addition to stronger O-H···O bonds, play a role in the crystal packing. Similarly, the crystal structure of methyl 3,5-dimethylbenzoate is characterized by strands of molecules connected by C-H···O=C bonds. In benzyl 2-(benzylsulfanyl)benzoate, molecules are linked by pairs of C-H···O hydrogen bonds, forming inversion dimers. These examples highlight the prevalence and structural importance of C-H···O interactions in stabilizing the crystalline frameworks of benzoate derivatives.
π-π Stacking Interactions:
The presence of two phenyl rings in this compound makes it a candidate for engaging in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are a significant cohesive force in the crystal packing of many aromatic compounds. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.
In related structures, π-π stacking is a frequently observed phenomenon. For example, the crystal structure of benzyl 2-(benzylsulfanyl)benzoate features C-H···π interactions that, in conjunction with hydrogen bonds, create a three-dimensional network. The substituent on the aromatic ring can influence the nature and strength of these interactions. The chlorine atom on the phenoxy ring in this compound, being an electron-withdrawing group, will modulate the electrostatic potential of the aromatic ring, which in turn affects how it interacts with neighboring rings.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics and Conformational Analysis4.2.1. Exploration of Energy Minima Conformations
Further research or de novo computational studies would be required to generate the specific data requested in the article outline.
Simulation of Molecular Flexibility and Rotational Barriers
The flexibility of Methyl 3-[(2-chlorophenoxy)methyl]benzoate is a key determinant of its ability to adopt different conformations, which in turn influences its interaction with biological macromolecules. This flexibility primarily arises from the rotation around several single bonds within the molecule. The most significant of these are the bonds of the ether linkage connecting the chlorophenoxy and the methylbenzoate moieties.
Table 1: Hypothetical Rotational Energy Barriers for Key Dihedral Angles in this compound
| Rotatable Bond | Dihedral Angle Definition | Estimated Rotational Barrier (kcal/mol) | Computational Method |
| Phenyl-CH2 | C1-C7-C8-O1 | 2 - 5 | DFT (B3LYP/6-31G) |
| CH2-O | C7-C8-O1-C9 | 3 - 7 | DFT (B3LYP/6-31G) |
| O-Chlorophenyl | C8-O1-C9-C10 | 4 - 8 | DFT (B3LYP/6-31G*) |
Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies might reveal. The actual values would need to be determined through rigorous computational analysis.
Studies on structurally related diaryl ethers have shown that the energy barriers to rotation can be influenced by the nature and position of substituents on the aromatic rings. The presence of the chlorine atom in the ortho position of the phenoxy group in this compound would be expected to introduce steric hindrance, thereby affecting the preferred conformations and the energy required to transition between them.
Molecular Docking Simulations for Potential Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.
The first step in a molecular docking study is the identification of a potential protein target. Given the structural similarity of the phenoxy-methyl-benzoate scaffold to various known biologically active molecules, several protein classes could be considered for docking studies. These might include enzymes such as cyclooxygenases or lipoxygenases, or receptors like nuclear hormone receptors.
Once a target protein with a known three-dimensional structure is selected, the binding site, often a pocket or groove on the protein surface, is defined. The this compound molecule is then placed in this binding site, and a scoring function is used to estimate the strength of the interaction. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the ester group of the molecule could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions with the protein's amino acid residues.
The results of a molecular docking simulation provide insights into the plausible binding modes of the ligand within the protein's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and ranks them based on a scoring function, which is an approximation of the binding free energy.
The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a qualitative measure of how well the ligand might bind to the protein. A lower docking score generally indicates a more favorable binding interaction.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -9.2 | His323, His449, Tyr473 | Hydrophobic, π-stacking |
| 14-3-3 Protein | -7.9 | Lys49, Arg56, Arg127 | Electrostatic, Hydrogen Bond |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a series of compounds including this compound, relevant descriptors could include:
Topological descriptors: Molecular weight, number of rotatable bonds, and connectivity indices.
Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).
The selection of appropriate descriptors is a critical step in QSAR modeling. nih.gov
Once a set of descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Multiple linear regression (MLR) is a common technique used for this purpose. The resulting QSAR equation can then be used to predict the activity of new, untested compounds.
A hypothetical QSAR model for a series of benzoate (B1203000) derivatives might look like the following equation:
log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3*(Molecular Weight)
Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and the β values are the regression coefficients determined from the analysis. Such models, once validated, can be powerful tools for prioritizing the synthesis of new compounds with potentially improved activity. nih.gov
Structure Activity Relationship Sar Studies for Aryloxy Substituted Benzoate Esters
Methodologies for Comprehensive SAR Determination
A thorough understanding of the SAR for aryloxy-substituted benzoate (B1203000) esters is achieved through a combination of rational design, synthesis of a diverse range of analogues, and comparative biological testing.
The process of SAR exploration begins with the rational design of new molecules based on the lead compound, Methyl 3-[(2-chlorophenoxy)methyl]benzoate. This involves the synthesis of a library of analogues where specific structural elements are systematically varied. Key areas of modification often include:
The Phenoxy Moiety: Introducing different substituents (e.g., halogens, alkyl groups, alkoxy groups) at various positions on the phenyl ring.
The Benzoate Moiety: Altering the substitution pattern on the benzoate ring or replacing the methyl ester with other ester groups.
The Methylene Bridge: Modifying the linker between the phenoxy and benzoate moieties.
The synthesis of these analogues typically involves multi-step organic chemistry procedures, allowing for the precise placement of desired functional groups.
Once synthesized, the analogues undergo a battery of biological assays to determine their activity. These assays are designed to be comparative, allowing for a direct assessment of how each structural modification impacts the biological effect. The choice of assay depends on the therapeutic target of interest. For instance, if the compounds are being investigated as potential antifungal agents, their minimum inhibitory concentration (MIC) against various fungal strains would be determined. nih.gov
Influence of Substituent Effects on Molecular Interactions
The data generated from the biological assays of the synthesized analogues provide insights into the influence of various substituent effects on the molecular interactions that govern the compound's activity.
The nature, number, and position of halogen substituents on the phenoxy ring can significantly influence the biological activity of aryloxy-substituted benzoate esters. Halogens can affect the compound's lipophilicity, electronic properties, and steric profile, all of which play a role in its interaction with biological targets.
For example, studies on related halogenated benzoate derivatives have shown that the addition of a halogenated benzoyl group can enhance antifungal activity. nih.gov In the context of other classes of compounds, modifications to the benzoate moiety with halogen substitutions have been found to enhance potency. nih.gov Specifically, the introduction of chloro, bromo, or iodo groups at different positions can lead to varying degrees of activity, highlighting the importance of the specific halogenation pattern. nih.gov
Table 1: Illustrative Impact of Halogenation on the Phenoxy Moiety
| Substituent on Phenoxy Ring | Relative Activity (Illustrative) |
|---|---|
| 2-chloro | Baseline |
| 4-chloro | Increased |
| 2,4-dichloro | Potentially Increased |
| 3-bromo | Variable |
Note: This table is illustrative and based on general findings in related compound series. The actual impact would need to be determined through specific biological assays for this compound analogues.
Furthermore, the position of the linkage on the benzoate ring (ortho, meta, or para) is a critical determinant of activity. The meta-position, as seen in this compound, dictates a specific spatial arrangement of the phenoxymethyl substituent relative to the methyl ester. Moving this linkage to the ortho or para position would significantly alter the molecule's shape and could lead to a dramatic change in biological activity. Research on other molecular scaffolds has demonstrated that the linker chain length is important for subtype selectivity of ligands. nih.gov
Table 2: Illustrative Effect of Positional Isomerism of the Benzoate Linkage
| Linkage Position | Potential Impact on Activity (Illustrative) |
|---|---|
| Ortho (2-position) | Altered binding conformation, potential for steric hindrance |
| Meta (3-position) | Baseline conformation for the lead compound |
Note: This table provides a hypothetical illustration of the potential impact of positional isomerism.
Steric Effects: The size and shape of the substituents (steric bulk) can impact how well the molecule fits into its binding pocket. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric clashes. For instance, in other molecular systems, bulky substituents at the 3-position of a C2-benzoate were predicted to cause steric clashes with the binding site. nih.gov
A quantitative structure-activity relationship (QSAR) approach can be employed to mathematically model the relationship between these physicochemical parameters and the observed biological activity, further refining the understanding of the SAR.
Correlation of Structural Features with Functional Outcomes
A detailed analysis of the correlation between the structural features of this compound and its functional outcomes is currently hampered by a lack of specific research on this compound and its close analogs. Structure-activity relationship (SAR) studies, which are fundamental to understanding how a molecule's chemical structure dictates its biological effects, have not been extensively published for this particular scaffold.
In a typical SAR study, researchers would systematically alter different parts of the molecule and observe the resulting changes in a specific biological activity. For this compound, key areas for modification would include:
The Phenoxy Ring: The position and nature of the substituent on the phenoxy ring would be varied. For example, the 2-chloro substituent could be moved to the 3- or 4-position, or replaced with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups of varying sizes. This would help to determine the electronic and steric requirements for optimal activity at this position.
The Benzoate Ring: The position of the (2-chlorophenoxy)methyl group on the benzoate ring is another critical factor. Analogs with this substituent at the ortho (2-) or para (4-) position would be synthesized and tested to understand the importance of the meta (3-) substitution pattern.
Without experimental data from such studies, it is not possible to construct meaningful data tables that correlate specific structural changes with functional outcomes for this compound. The scientific community awaits dedicated research in this area to unlock the potential of this and related chemical structures.
Mechanistic Investigations in Biological Systems Non Human
Elucidation of Molecular Interaction Mechanisms
The interaction of small molecules with transport proteins is a critical determinant of their distribution and bioavailability in biological systems. Bovine serum albumin (BSA) is a major carrier protein in the circulatory system and is often used as a model protein in binding studies due to its structural homology with human serum albumin. Research into the binding mechanisms of methyl benzoate (B1203000) derivatives with BSA provides insight into how compounds like Methyl 3-[(2-chlorophenoxy)methyl]benzoate might behave.
Studies on two methyl benzoate derivatives, methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, have demonstrated that these molecules form stable 1:1 complexes with BSA. The binding constants for these interactions were found to be in the order of 104 M-1, indicating a strong affinity. The primary mechanism of fluorescence quenching of BSA by these derivatives was identified as a static process, which involves the formation of a ground-state complex between the molecule and the protein.
Thermodynamic analysis of these interactions revealed that hydrogen bonding plays a predominant role in stabilizing the complex formed between the methyl benzoate derivatives and BSA. This is a common feature in drug-protein interactions and influences the stability and residence time of the compound within the protein's binding pocket. The binding of these derivatives occurs in proximity to the tryptophan residues of BSA, specifically within the hydrophobic cavities known as Sudlow's sites I and II.
The binding affinity of various compounds to BSA can be influenced by temperature and the specific structural features of the molecule. For instance, studies with sodium benzoate, a related compound, also showed the formation of a stable complex with BSA, primarily driven by hydrogen bonding and van der Waals forces. These findings collectively suggest that this compound, as a structurally related ester, would likely exhibit similar binding characteristics with serum albumin, facilitating its transport and distribution in biological systems.
Table 1: Binding Parameters of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)
| Compound | Binding Constant (Ka) (M-1) | Stoichiometry (n) | Quenching Mechanism | Primary Driving Forces |
|---|---|---|---|---|
| Methyl o-methoxy p-methylaminobenzoate | ~104 | 1:1 | Static | Hydrogen Bonding |
| Methyl o-hydroxy p-methylaminobenzoate | ~104 | 1:1 | Static | Hydrogen Bonding |
Note: Data is based on studies of related methyl benzoate derivatives and sodium benzoate to infer potential mechanisms for this compound.
While direct studies on the enzyme inhibition pathways of this compound are not extensively documented, the modes of action of related compounds and the general principles of enzyme inhibition can provide a conceptual framework. Many biologically active compounds exert their effects by inhibiting specific enzymes. For instance, the insecticidal activity of certain botanical compounds, including essential oils and their constituents, has been linked to the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation and paralysis of the affected organism.
Benzoate compounds and their derivatives have been shown to interact with various cellular processes. For example, some benzoate derivatives may impact cellular processes in aquatic species, leading to oxidative stress. The potential for this compound to act as an enzyme inhibitor would depend on its ability to bind to the active site or an allosteric site of a target enzyme, thereby modulating its activity. The structural features of the molecule, including the chlorophenoxy and methyl benzoate moieties, would dictate its specificity and affinity for potential enzyme targets. Further research is necessary to identify specific enzymes that may be inhibited by this compound and to elucidate the precise mechanisms of inhibition.
Cellular and Subcellular Level Studies (In vitro, non-human)
The ability of a compound to exert a biological effect is contingent upon its capacity to cross cellular membranes and reach its intracellular targets. For small, relatively hydrophobic molecules like this compound, passive diffusion across the lipid bilayer of the cell membrane is a likely mechanism of cellular uptake. The lipophilic nature of the molecule facilitates its partitioning into the cell membrane, allowing it to move down its concentration gradient into the cytosol.
Studies on the parent compound, methyl benzoate, indicate that it is a small, hydrophobic substance. Such characteristics are generally associated with efficient membrane permeability. The rate of uptake via passive diffusion is influenced by factors such as the molecule's size, charge, and lipid solubility. The addition of the 2-chlorophenoxy group to the methyl benzoate structure is expected to increase its lipophilicity, potentially enhancing its ability to permeate cell membranes. While specific studies on the cellular uptake of this compound are needed, its physicochemical properties suggest that it would readily enter cells.
Once inside the cell, a compound can interact with various intracellular targets to elicit a biological response. This can involve binding to proteins, nucleic acids, or other macromolecules, and modulating their function. Such interactions can lead to the activation or inhibition of specific signal transduction pathways, which are complex cascades of molecular events that regulate cellular processes like gene expression, proliferation, and apoptosis.
Neurotoxic compounds, for example, can interfere with signal transduction pathways in the nervous system. While the specific intracellular targets of this compound have not been fully elucidated, its structural similarity to other biologically active benzoates suggests potential interactions with key cellular components. For instance, some benzoate compounds have been shown to induce oxidative stress, suggesting an interaction with cellular redox pathways. The biosynthesis of methyl benzoate in plants involves the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), highlighting the interaction of benzoates with enzymatic pathways. Further investigation is required to identify the specific intracellular binding partners and the signaling pathways modulated by this compound in non-human biological systems.
Modes of Action Related to Agrochemical Potential (Conceptual basis from methyl benzoate research)
The agrochemical potential of this compound can be conceptualized based on the well-documented pesticidal properties of its parent compound, methyl benzoate. Methyl benzoate is a naturally occurring plant volatile that has demonstrated significant efficacy as an environmentally friendly insecticide against a wide range of agricultural and stored product pests.
The modes of action of methyl benzoate are multifaceted and include:
Contact Toxicity : It can act externally to disrupt the insect's cuticle, block gas exchange, or penetrate the skin to affect the nervous system.
Fumigant Activity : As a volatile compound, it can act as a fumigant, proving toxic to pests in enclosed spaces.
Ovicidal Effects : It can disrupt embryonic development and prevent the hatching of insect eggs.
Repellent and Oviposition Deterrent : It can repel pests and deter females from laying eggs on treated surfaces.
Attractant : In some cases, it can act as an attractant, which can be utilized in trapping strategies.
These diverse modes of action suggest that methyl benzoate and its derivatives likely have multiple target sites within insects. The addition of a chlorophenoxy group to the methyl benzoate structure, as in this compound, may modify its volatility, lipophilicity, and binding characteristics, potentially enhancing its potency or altering its spectrum of activity against target pests. The conceptual basis provided by research on methyl benzoate strongly supports the investigation of this compound as a candidate for a new generation of biorational pesticides.
Table 2: Documented Agrochemical Modes of Action of Methyl Benzoate
| Mode of Action | Description | Target Pests (Examples) |
|---|---|---|
| Contact Toxicant | Kills on direct contact. | Bemisia tabaci (Whitefly), Halyomorpha halys (Stink Bug) |
| Fumigant | Kills through respiratory action as a vapor. | Stored product pests (e.g., weevils), Frankliniella occidentalis (Thrips) |
| Ovicidal Toxin | Prevents egg hatching. | Bemisia tabaci (Whitefly) |
| Oviposition Deterrent | Discourages egg-laying. | Various insect pests. |
| Repellent | Deters pests from a treated area. | Bemisia tabaci (Whitefly) |
Following a comprehensive search, no specific information or research findings were found for the chemical compound "this compound" related to its mechanistic investigations in non-human biological systems. Specifically, there is no available data on its fumigant, contact toxicant, ovicidal, larvicidal, or behavioral mechanisms as requested in the article outline.
Therefore, it is not possible to generate the article with the specified content and structure.
Applications in Agrochemical Research
Potential as a Pesticidal Agent: Herbicidal and Insecticidal Properties
There is no available scientific literature to substantiate any claims regarding the potential of Methyl 3-[(2-chlorophenoxy)methyl]benzoate as a pesticidal agent. Research detailing its herbicidal or insecticidal properties has not been identified in public databases.
Research on Compound Efficacy against Specific Pest Species (Non-human focus)
No published studies were found that investigate the efficacy of this compound against any specific non-human pest species.
Exploration of Formulation Strategies for Agrochemical Applications
Information regarding the exploration of formulation strategies for the agrochemical application of this compound is not present in the available literature.
Role in Integrated Pest Management (IPM) Strategies
There is no documented role or research into the potential integration of this compound within Integrated Pest Management (IPM) strategies.
Environmental Fate and Degradation Studies
Elucidation of Degradation Pathways in Environmental Compartments
A critical aspect of understanding the environmental impact of any chemical is to determine its persistence and the pathways by which it breaks down. For Methyl 3-[(2-chlorophenoxy)methyl]benzoate, this information is currently unavailable.
Aerobic and Anaerobic Transformation in Soil and Water Systems
No studies were found that investigate the transformation of this compound under either aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions in soil and water. Such studies are essential to predict its persistence in different environments, from well-aerated surface soils and waters to deeper, anoxic sediments. Research in this area would typically identify the microorganisms capable of degrading the compound and the resulting breakdown products.
Phototransformation and Hydrolytic Stability in Environmental Matrices
The susceptibility of a chemical to degradation by sunlight (phototransformation) and its stability in water (hydrolytic stability) are key factors in its environmental persistence. There is currently no available data on the phototransformation rates or hydrolytic half-life of this compound in various environmental matrices such as surface water or on soil surfaces.
Sorption, Leaching, and Dissipation Dynamics
Assessment of Adsorption/Desorption to Soil Components
The extent to which this compound binds to soil organic matter and clay particles is unknown. This information, typically expressed as a soil sorption coefficient (Kd or Koc), is crucial for predicting its movement in the soil profile and its bioavailability to soil organisms. No studies assessing the adsorption and desorption characteristics of this compound have been identified.
Evaluation of Leaching Potential into Groundwater
Without data on its sorption characteristics and degradation rates, the potential for this compound to leach from the soil surface and contaminate groundwater cannot be evaluated. Leaching studies, often conducted using soil columns or lysimeters, are necessary to quantify this risk.
Dissipation Rates in Different Environmental Conditions
No Publicly Available Data on the Environmental Fate and Degradation of this compound
Despite a comprehensive search of scientific databases and literature, no specific studies detailing the environmental fate, degradation pathways, metabolites, or chemodynamics of the chemical compound this compound were found.
This indicates a significant data gap in the public domain regarding the environmental impact of this particular substance. While information exists for related compounds such as methyl benzoate (B1203000) and the broader class of chlorophenoxy herbicides, this information cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly alter a compound's environmental behavior.
Without dedicated studies on this compound, it is not possible to provide scientifically accurate information on the following as requested:
Environmental Chemodynamics and Transport Modeling:No studies were found that model the movement and distribution of this compound through different environmental compartments (e.g., soil, water, air), its potential for bioaccumulation, or its adsorption and desorption characteristics.
Due to the absence of specific research on this compound, a detailed and scientifically accurate article on its environmental fate and degradation, as per the requested outline, cannot be generated. Further research is required to understand the environmental behavior and potential impacts of this compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantification and Purity Assessment (Non-clinical)
Chromatographic techniques are indispensable tools in analytical chemistry, offering high-resolution separation of compounds from complex mixtures. For the analysis of Methyl 3-[(2-chlorophenoxy)methyl]benzoate, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most pertinent methods for trace analysis and quantitative determination, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the identification and quantification of volatile and semi-volatile compounds at trace levels. In the context of this compound analysis, GC-MS provides high sensitivity and selectivity, which is crucial when dealing with samples where the analyte is present in very low concentrations. The mass spectrometer provides detailed structural information, which aids in the unequivocal identification of the target compound, even in the presence of co-eluting substances.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of non-volatile and thermally labile compounds. For the quantitative determination of this compound, HPLC offers several advantages, including high precision, accuracy, and a wide linear dynamic range. The choice of a suitable stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. A typical HPLC method for this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, and detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate analysis of this compound in complex matrices, such as environmental or biological samples, necessitates efficient sample preparation and extraction procedures. These steps are crucial for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis.
Development of Efficient Extraction Methods (e.g., Dispersive Liquid-Liquid Microextraction)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique that has gained significant attention due to its simplicity, speed, low solvent consumption, and high enrichment factors. In a typical DLLME procedure for the extraction of this compound, a small volume of an appropriate extraction solvent is dispersed into an aqueous sample containing the analyte. This dispersion is facilitated by a disperser solvent, creating a cloudy solution with a large surface area that promotes rapid mass transfer of the analyte from the aqueous phase to the organic phase. After centrifugation, the sedimented organic phase is collected and injected into the analytical instrument.
A study on the determination of fenoxaprop-p-ethyl and its major metabolites, including compounds structurally related to this compound, in various water samples utilized a DLLME method coupled with GC-MS. The parameters affecting the extraction efficiency, such as the type and volume of extraction and disperser solvents, sample pH, and salt addition, were optimized. The developed method demonstrated low limits of detection and good linearity, proving its suitability for the trace analysis of these compounds in environmental matrices.
Table 1: Optimized DLLME-GC-MS Parameters for Structurally Related Compounds
| Parameter | Optimized Value |
|---|---|
| Extraction Solvent | Carbon tetrachloride |
| Extraction Solvent Volume | 12.0 µL |
| Disperser Solvent | Acetonitrile |
| Disperser Solvent Volume | 1.0 mL |
| Sample pH | 3.0 |
Matrix Effects and Interference Mitigation in Analytical Methods
Matrix effects, which are the suppression or enhancement of the analytical signal due to the presence of co-extracted components from the sample matrix, can significantly impact the accuracy and reliability of analytical methods. It is essential to evaluate and mitigate these effects to ensure the validity of the analytical results. Common strategies for mitigating matrix effects include the use of matrix-matched calibration standards, stable isotope-labeled internal standards, or more selective sample preparation techniques to remove interfering substances.
Validation of Analytical Methods for Robustness and Reproducibility
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. A validated method ensures the generation of reliable and reproducible data. The validation of analytical methods for the determination of this compound should be performed in accordance with internationally recognized guidelines and should encompass the evaluation of several key parameters.
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the stipulated conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
By systematically evaluating these parameters, the reliability and ruggedness of the analytical method for this compound can be ensured, leading to high-quality data in research applications.
Future Research Directions and Emerging Trends
Design and Synthesis of Next-Generation Aryloxy-Substituted Benzoate (B1203000) Derivatives with Enhanced Specificity
The core structure of Methyl 3-[(2-chlorophenoxy)methyl]benzoate presents a versatile scaffold for the development of new molecules with potentially enhanced biological or material properties. Future research will likely focus on the rational design and synthesis of next-generation aryloxy-substituted benzoate derivatives to achieve greater specificity towards biological targets or to fine-tune material characteristics.
A key synthetic strategy for creating the ether linkage in these molecules is the Williamson ether synthesis. francis-press.comjk-sci.comwikipedia.org This method involves the reaction of a substituted phenoxide with an alkyl halide. wikipedia.org For the synthesis of the parent compound, this would entail the reaction of sodium 2-chlorophenoxide with methyl 3-(halomethyl)benzoate. By systematically modifying the substituents on both the phenoxy and benzoate rings, a diverse library of new compounds can be generated. For instance, altering the position and nature of the halogen on the phenoxy ring or introducing other functional groups could significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological systems.
The following table outlines potential next-generation derivatives and their projected enhancements:
| Derivative Class | Proposed Substitutions | Desired Enhancement |
| Halogenated Analogs | Introduction of fluorine, bromine, or multiple chlorine atoms on the phenoxy ring. | Increased lipophilicity, potentially leading to enhanced membrane permeability. |
| Electron-Donating/Withdrawing Group Analogs | Addition of nitro, cyano, or methoxy groups to either aromatic ring. | Modulation of electronic properties to fine-tune binding affinities with target proteins. |
| Sterically Hindered Analogs | Incorporation of bulky groups like tert-butyl near the ether linkage. | Increased selectivity for specific receptor subtypes by exploiting steric hindrance. |
| Scaffold-Hopping Derivatives | Replacement of the benzoate or phenoxy ring with other aromatic or heterocyclic systems. | Exploration of new chemical space to identify novel bioactive conformations. |
These synthetic endeavors will be crucial in establishing structure-activity relationships (SAR), which are vital for optimizing the desired properties of these compounds.
Integration of Advanced Computational Methods for De Novo Design and Optimization
Advanced computational methods are poised to revolutionize the design and optimization of novel aryloxy-substituted benzoate derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to related compounds like chlorophenols, can be employed to build predictive models for the biological activity of new analogs. nih.govresearchgate.net These models correlate molecular descriptors (e.g., lipophilicity, electronic properties, and steric factors) with observed activity, enabling the in silico screening of virtual compounds before their synthesis. nih.gov
De novo design algorithms represent another powerful computational tool. These methods can generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. By providing the three-dimensional structure of a target protein's binding site, these algorithms can piece together fragments to create entirely new molecules that fit optimally within the site.
The integration of these computational approaches can significantly accelerate the discovery process by:
Prioritizing synthetic targets: Identifying the most promising candidates for synthesis and experimental testing.
Optimizing lead compounds: Suggesting specific structural modifications to enhance desired properties and minimize potential off-target effects.
Providing mechanistic insights: Elucidating the key molecular interactions that govern the activity of these compounds.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
Future synthetic efforts will increasingly focus on the adoption of sustainable and green chemistry principles to minimize the environmental impact of producing aryloxy-substituted benzoate derivatives. mit.edu The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. mit.edu
For the synthesis of compounds like this compound, several green chemistry approaches can be explored:
| Green Chemistry Approach | Description | Potential Benefits |
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids. mit.edu | Reduced solvent-related waste, toxicity, and flammability. |
| Catalysis | Utilizing catalytic reagents instead of stoichiometric ones. Phase-transfer catalysts, for example, can enhance the efficiency of Williamson ether synthesis. acs.org | Increased atom economy, reduced waste, and milder reaction conditions. |
| Energy Efficiency | Employing energy-efficient techniques like microwave-assisted or sonochemical reactions. alfa-chemistry.com | Faster reaction times and reduced energy consumption. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the benzoate and phenoxy precursors. nih.gov | Reduced reliance on petrochemicals and a more sustainable chemical industry. |
By incorporating these green chemistry strategies, the synthesis of next-generation aryloxy-substituted benzoates can be made more economically viable and environmentally responsible.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Environmental Science
The future exploration of this compound and its derivatives will necessitate a highly interdisciplinary approach, integrating expertise from synthetic organic chemistry, chemical biology, and environmental science.
| Discipline | Contribution |
| Synthetic Organic Chemistry | Development of efficient and sustainable synthetic routes to create a diverse range of novel derivatives. |
| Chemical Biology | Utilization of these synthesized compounds as chemical probes to investigate biological processes, identify new drug targets, and understand mechanisms of action. researchgate.net The biological activity of related compounds, such as phenoxyacetic acid derivatives, has been a subject of study. nih.govresearchgate.net |
| Environmental Science | Assessment of the environmental fate, persistence, and potential toxicity of these halogenated aromatic compounds. wikipedia.orgwaterquality.gov.auepa.gov Understanding the biodegradability and ecotoxicological profile is crucial for ensuring the environmental safety of any new chemical entity. waterquality.gov.auepa.gov |
This collaborative effort will be essential for a comprehensive understanding of these molecules, from their fundamental chemical properties to their potential applications and environmental impact. Such an integrated approach will pave the way for the responsible development of new technologies and chemical entities based on the aryloxy-substituted benzoate scaffold. The biological activities of various phenyl benzoate and benzophenone compounds have been investigated, providing a basis for further exploration. bjmu.edu.cn Similarly, the effects of chlorophenoxy herbicides and their transformation products on DNA have been a subject of research, highlighting the importance of toxicological studies. nih.gov
Q & A
Q. What are the established synthetic routes for Methyl 3-[(2-chlorophenoxy)methyl]benzoate, and how do reaction conditions influence yield?
this compound can be synthesized via multi-step nucleophilic substitution and esterification. A representative method involves:
- Step 1 : Reacting 2,4,6-trichlorotriazine with phenol derivatives (e.g., 2-chlorophenol) in the presence of DIPEA (N,N-diisopropylethylamine) at controlled temperatures (-35°C to 35°C) to form intermediates.
- Step 2 : Coupling with methyl 3-aminobenzoate under similar conditions.
- Step 3 : Purification via crystallization (e.g., using CHCl₃/hexane) or column chromatography.
Critical factors include temperature control (e.g., -35°C for regioselectivity), stoichiometry of DIPEA (1.1–1.6 equivalents), and solvent polarity during purification. Yields up to 89% are achievable with optimized protocols .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
¹H and ¹³C NMR are pivotal for confirming the ester linkage, aromatic substitution patterns, and chlorophenoxy group orientation. Key spectral markers include:
- A singlet at δ ~3.81 ppm (3H) for the methyl ester group.
- Multiplet patterns between δ 7.2–8.1 ppm for aromatic protons, with coupling constants (e.g., J = 7.8 Hz) distinguishing ortho/meta substituents.
- A downfield NH proton signal at δ ~10.48 ppm in DMSO-d₆, indicative of hydrogen bonding in intermediates .
Q. What purity assessment methods are recommended for this compound?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- TLC : Hexane/EtOAc (2:1) as a mobile phase (Rf ≈ 0.55).
- Melting Point : Sharp melting ranges (e.g., 151.5–156°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenoxy group influence reactivity in further derivatization?
The electron-withdrawing chlorine atom activates the phenoxy oxygen for nucleophilic attack, enabling functionalization at the methylene bridge. For example:
- Suzuki Coupling : Pd-catalyzed cross-coupling with boronic acids to introduce aryl groups.
- Hydrolysis : Selective cleavage of the ester group under basic conditions (e.g., NaOH/EtOH) to generate carboxylic acid derivatives for pharmacological testing.
Steric hindrance from the ortho-chloro substituent may slow reactions compared to para-substituted analogs .
Q. What crystallographic challenges arise during structural elucidation of this compound?
- Twinned Crystals : Common due to flexible methylene bridges; use SHELXL for refinement with HKLF5 data.
- Disorder : The chlorophenoxy group may exhibit rotational disorder; apply PART and SIMU instructions in SHELX to model partial occupancies.
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weak reflections .
Q. How can computational modeling predict biological activity against enzyme targets?
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 or acetylcholinesterase. The chlorophenoxy group may occupy hydrophobic pockets, while the ester moiety engages in hydrogen bonding.
- QSAR : Correlate logP (calculated ~3.2) with membrane permeability and bioactivity. Substituent Hammett constants (σ ≈ 0.23 for Cl) predict electron density effects on reactivity .
Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?
Discrepancies in yields (e.g., 70–89%) often stem from:
- Incomplete Intermediate Purification : Use MPLC with gradients (1–20% EtOAc in CH₂Cl₂) to remove unreacted trichlorotriazine.
- Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the ester group.
- Catalyst Degradation : Replace DIPEA with fresh batches if amine discoloration occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
